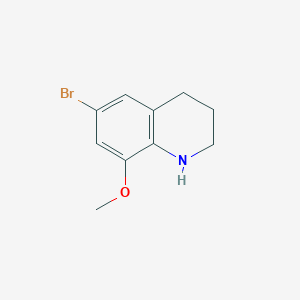

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

描述

属性

IUPAC Name |

6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHIPQXVMWBWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 8-methoxy-1,2,3,4-tetrahydroquinoline using molecular bromine under mild reaction conditions . This method allows for selective bromination at the 6th position, yielding the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may exhibit different chemical properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve the desired oxidation.

Major Products Formed

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized as a precursor for various quinoline derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows for selective reactions that lead to the formation of diverse chemical entities .

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. Notably, it has shown effectiveness against various cancer cell lines, including HeLa and HT29 cells. In vitro studies demonstrated that the compound inhibited cell proliferation at concentrations as low as 10 µg/mL .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Activity Description |

|---|---|---|

| HeLa | 10 | Significant inhibition |

| HT29 | 30 | Moderate inhibition |

| C6 | 30 | Moderate inhibition |

Pharmaceutical Development

Therapeutic Agent Exploration

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests that it could play a role in developing treatments for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Case Studies

Study on Anticancer Activity

A detailed study examined the anticancer properties of this compound against several tumor cell lines. The results indicated that this compound significantly inhibited tumor cell proliferation compared to standard chemotherapy agents like 5-Fluorouracil. The study concluded that it could be a promising candidate for further pharmacological development .

Hydrogenation Reactions

Further research explored the hydrogenation of quinoline derivatives using this compound as a precursor. The results showed high yields of tetrahydroquinoline products under optimized conditions, highlighting its utility in synthetic organic chemistry .

作用机制

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the quinoline ring play a crucial role in its reactivity and biological activity. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed effects .

相似化合物的比较

Structural and Substituent Effects on Reactivity

The reactivity and regioselectivity of bromination in tetrahydroquinolines are highly dependent on substituent positions and electronic effects:

Key Insight : The methoxy group at C8 in the target compound enhances electron density at C3 and C5, enabling sequential bromination. In contrast, 6,8-dimethoxy derivatives exhibit reduced bromination sites due to competing electronic effects .

Physical and Chemical Properties

生物活性

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure characteristic of tetrahydroquinolines, with a bromine atom at the 6-position and a methoxy group at the 8-position. Its molecular formula is and it exhibits notable reactivity due to these functional groups.

Enzyme Inhibition

This compound has been extensively studied for its inhibitory effects on key enzymes involved in neurotransmission:

- Acetylcholinesterase (AChE) : The compound demonstrates significant inhibition of AChE, which plays a crucial role in breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also contribute to increased levels of acetylcholine, potentially benefiting cognitive functions.

The binding affinity of this compound to these enzymes is attributed to its structural characteristics that allow it to fit into the active sites effectively.

Anticancer Properties

Research has highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown effectiveness against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | Induces apoptosis through caspase activation |

| MCF-7 (Breast) | 4.8 | Disrupts microtubule dynamics |

| A549 (Lung) | 3.5 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver) | 6.0 | Inhibition of tubulin polymerization |

These findings indicate that the compound may interfere with critical cellular processes such as microtubule dynamics and apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The bromine and methoxy groups enhance the compound's ability to interact with and inhibit specific enzymes involved in neurotransmission and cancer cell proliferation.

- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in various cancer cell lines by affecting microtubule assembly and function.

- Apoptosis Induction : Activation of caspases suggests that the compound can trigger programmed cell death in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

常见问题

Q. What role does the trifluoromethoxy group play in enhancing the bioactivity of structurally related compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。